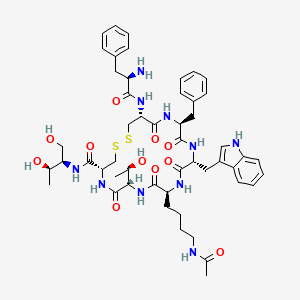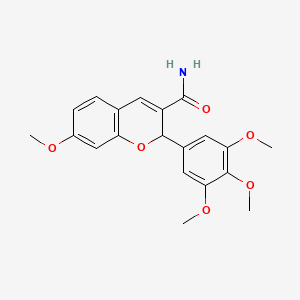
Tnf-|A-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tnf-|A-IN-13 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-13 typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are crucial to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tnf-|A-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tnf-|A-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting TNF-α, which is crucial in inflammatory responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents .
Wirkmechanismus
Tnf-|A-IN-13 exerts its effects by inhibiting the activity of TNF-α. It binds to the TNF-α molecule, preventing it from interacting with its receptors on the surface of immune cells. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses . The primary molecular targets include TNF-α receptors, and the pathways involved are the NF-κB and MAPK signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Adalimumab: Another monoclonal antibody used to inhibit TNF-α.
Etanercept: A fusion protein that acts as a TNF-α inhibitor.
Uniqueness
Tnf-|A-IN-13 is unique in its specific binding affinity and inhibitory potency against TNF-α. Unlike some other inhibitors, it may offer a different pharmacokinetic profile and potentially fewer side effects .
Conclusion
This compound is a promising compound with significant potential in the treatment of inflammatory and autoimmune diseases. Its unique properties and mechanisms of action make it a valuable subject of ongoing research and development.
Eigenschaften
Molekularformel |
C20H21NO6 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C20H21NO6/c1-23-13-6-5-11-7-14(20(21)22)18(27-15(11)10-13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,18H,1-4H3,(H2,21,22) |
InChI-Schlüssel |
JBCINNWQBPJWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
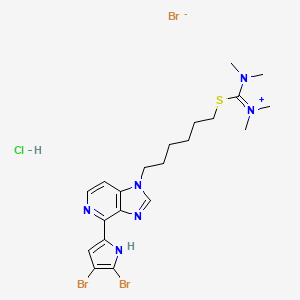
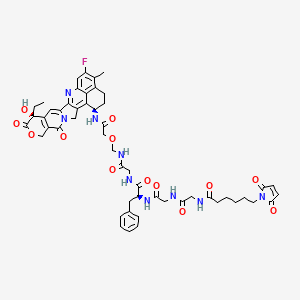
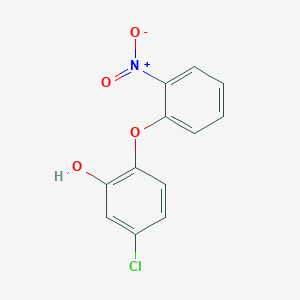
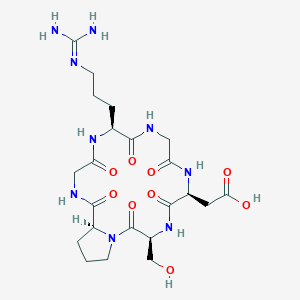
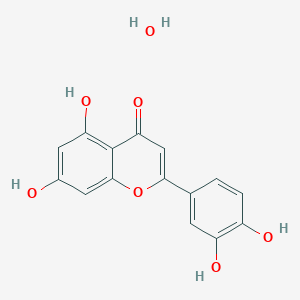
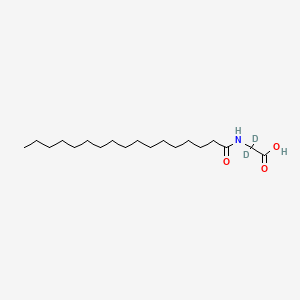
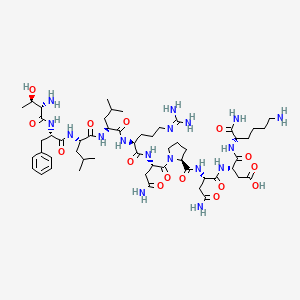
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
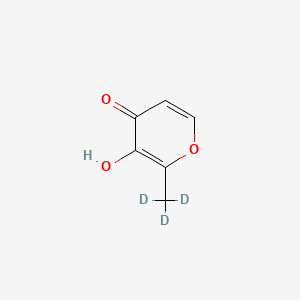
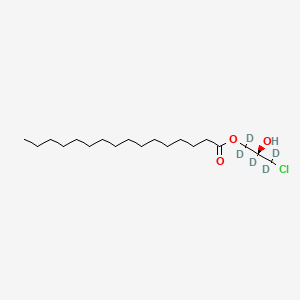
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

